molecular formula C22H24FN3O3S B2954859 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide CAS No. 877648-54-9

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide

Cat. No. B2954859
CAS RN: 877648-54-9
M. Wt: 429.51
InChI Key: QNVNPRSAXBXPKI-UHFFFAOYSA-N
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Description

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide, also known as FPEB, is a chemical compound that has been extensively studied for its potential use in the treatment of neurological disorders. FPEB is a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in the regulation of synaptic plasticity, learning, and memory.

Scientific Research Applications

Carbonic Anhydrase Inhibition and Anticonvulsant Action

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide derivatives have been explored for their potent inhibitory action against human carbonic anhydrase (CA) isoforms, particularly hCA II, which is involved in various physiological processes including respiration, carbon dioxide transport, and pH regulation. A study demonstrates that such derivatives possess low nanomolar inhibitory activity against hCA II and hCA VII, isoforms implicated in epileptogenesis. Furthermore, select compounds within this class have shown effective anticonvulsant activity in animal models, offering protection against seizures induced by MES (Maximal Electroshock) and scPTZ (subcutaneous Pentylenetetrazol) in mice and rats, indicating their potential as therapeutic agents for epilepsy and possibly other CA-related disorders (Mishra et al., 2017).

Antimicrobial and Antifungal Activities

Derivatives of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide have been synthesized and evaluated for their antimicrobial and antifungal properties. These compounds have been found to exhibit significant in vitro and in vivo activity against a range of bacterial and fungal strains. The structure-activity relationship studies indicate that the presence of specific functional groups enhances antimicrobial efficacy, making these compounds potential candidates for the development of new antimicrobial agents (Rameshkumar et al., 2003).

Antioxidant and Enzyme Inhibitory Profile

Sulfonamides incorporating the structural motif of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl) have also been investigated for their antioxidant properties and ability to inhibit enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with the pathology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Preliminary studies suggest that these compounds exhibit moderate antioxidant activity and significant enzyme inhibitory effects, highlighting their potential as therapeutic agents for treating neurodegenerative disorders (Lolak et al., 2020).

COX-2 Inhibition for Anti-inflammatory Applications

Research into N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide derivatives has also extended to the exploration of their potential as selective cyclooxygenase-2 (COX-2) inhibitors. COX-2 is an enzyme that plays a significant role in the inflammation process, and its selective inhibition is a targeted approach to developing anti-inflammatory drugs with reduced gastrointestinal side effects. Some derivatives have shown high selectivity and potency as COX-2 inhibitors, indicating their potential for the treatment of inflammatory diseases (Hashimoto et al., 2002).

properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3S/c23-19-9-4-5-10-20(19)25-12-14-26(15-13-25)21(22-11-6-16-29-22)17-24-30(27,28)18-7-2-1-3-8-18/h1-11,16,21,24H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVNPRSAXBXPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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